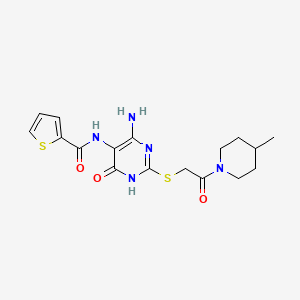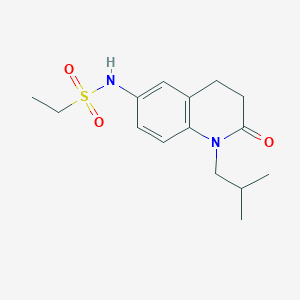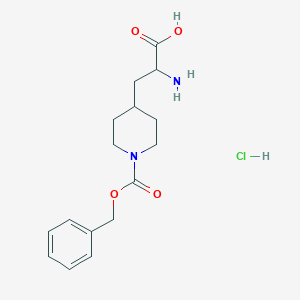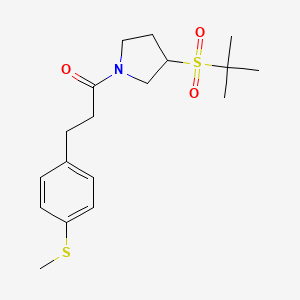
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide, also known as ADQC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. ADQC belongs to the quinoline family and is a derivative of chloroacetamide.
作用機序
The mechanism of action of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the replication of herpes simplex virus and the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. This compound is also relatively easy to synthesize and purify. However, the main limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of this compound that can improve its solubility and bioavailability should be pursued.
合成法
The synthesis of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide involves the reaction of 3,4-dihydro-2H-quinoline with acetic anhydride and chloroacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. This compound has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-6-2-3-10-7-11(4-5-12(10)16)15-13(18)8-14/h4-5,7H,2-3,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAULXHOWSMLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)
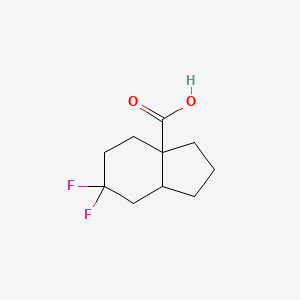
![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)
![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2625887.png)


